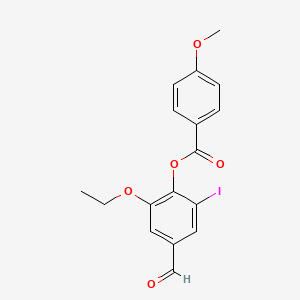

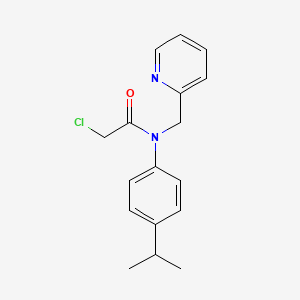

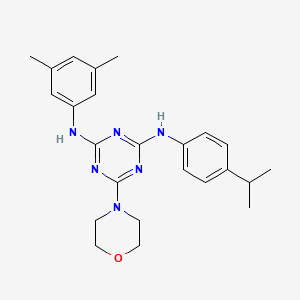

2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a member of the broader class of acetamide derivatives, which are known for their wide range of biological activities and chemical properties. These compounds often feature in the synthesis of new pharmacologically active molecules due to their versatile chemical frameworks that allow for a wide range of chemical modifications.

Synthesis Analysis

The synthesis of acetamide derivatives, including compounds similar to the one specified, typically involves multi-step chemical reactions, starting from basic building blocks like ethyl pyridine or benzenesulfonyl chloride. Techniques such as the Whol Ziegler reaction, Williamson reaction, and aminolysis are commonly employed to introduce various functional groups and achieve the desired molecular architecture (Li Ming-zhu, 2008); (H. Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of a piperidine ring, which is often linked to other aromatic systems through an acetamide linkage. X-ray crystallography studies reveal that these compounds can exhibit interesting geometrical arrangements due to the interactions between different molecular planes, such as those involving the acetamide and aromatic units (D. Ismailova et al., 2014).

Chemical Reactions and Properties

Acetamide derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include stoichiometric oxidations, where compounds like Bobbitt’s salt are used to effect transformations such as the oxidation of alcohols to carbonyl derivatives or the oxidative cleavage of benzyl ethers. The reactivity of these molecules can be finely tuned by the introduction of different substituents on the piperidine ring or other parts of the molecule (M. Mercadante et al., 2013).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the nature and position of substituents on the core structure. These properties play a crucial role in determining the compound's suitability for further chemical modifications and its potential application in various scientific and industrial fields.

Chemical Properties Analysis

The chemical behavior of acetamide derivatives is governed by the presence of functional groups such as ether, acetamide, and piperidine moieties. These groups not only define the reactivity of the compound towards various chemical agents but also its interaction with biological targets. The introduction of specific functional groups can enhance the compound's activity against certain enzymes or receptors, making it a valuable tool in medicinal chemistry and pharmacology research (K. Shibuya et al., 2018).

科学的研究の応用

Pharmacological Applications

This compound and its derivatives have been investigated for their pharmacological potential. For instance, the synthesis and evaluation of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been conducted to assess their antibacterial potentials. These compounds have demonstrated moderate inhibitory activities against bacterial strains, with some showing significant growth inhibition effects, suggesting their potential application in developing new antibacterial agents (Iqbal et al., 2017).

Material Science Applications

In the field of material science, the compound has been implicated in the development of novel materials. A specific study highlighted the synthesis of protein tyrosine phosphatase 1B inhibitors, indicating a possible application in designing new materials with specific enzymatic activity inhibitions. These compounds showed considerable inhibitory activities, which were validated through docking studies, underscoring their relevance in medicinal chemistry and drug design (Saxena et al., 2009).

Chemical Synthesis and Methodology

The compound has been utilized in chemical synthesis and methodology, serving as a precursor or intermediary in synthesizing various chemical compounds. For example, research into the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcases an efficient and green chemistry approach to synthesizing intermediates for antimalarial drugs. This study emphasizes the compound's role in optimizing chemical processes for pharmaceutical applications (Magadum & Yadav, 2018).

特性

IUPAC Name |

2-(4-ethoxyphenyl)-N-(4-piperidin-1-ylbut-2-ynyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-2-23-18-10-8-17(9-11-18)16-19(22)20-12-4-7-15-21-13-5-3-6-14-21/h8-11H,2-3,5-6,12-16H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGSIBVOFNNZMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC#CCN2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2486828.png)

![(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2486834.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2486836.png)

![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-pyridin-3-ylacetamide](/img/structure/B2486837.png)